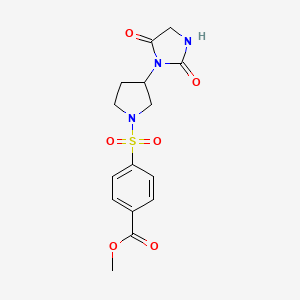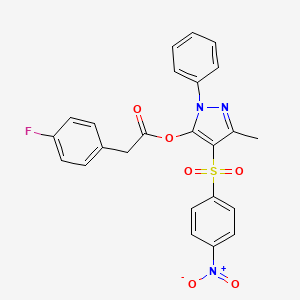
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an imidazolidinone ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazolidinone intermediate, which is then reacted with a pyrrolidine derivativeReaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone and pyrrolidine rings may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)carboxylate): Similar structure but with a carboxylate group instead of a sulfonyl group.
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)acetate): Contains an acetate group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-24-14(20)10-2-4-12(5-3-10)25(22,23)17-7-6-11(9-17)18-13(19)8-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBMHCHBBVFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
![2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2408215.png)


![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)



![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2408227.png)



